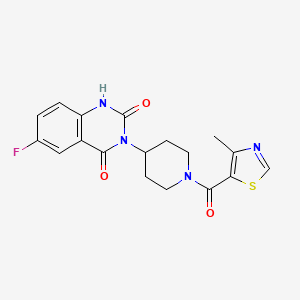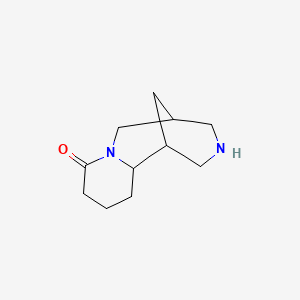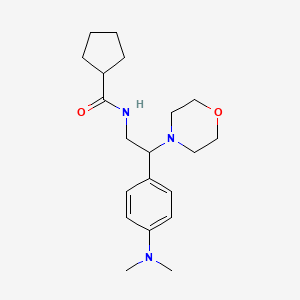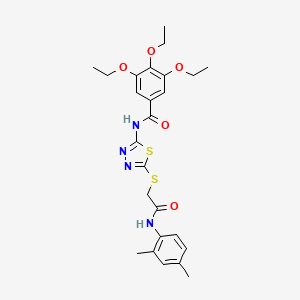![molecular formula C19H14ClN3 B2410606 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 900019-44-5](/img/structure/B2410606.png)
2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine, which is a pharmacologically important active scaffold . Pyrazolo[1,5-a]pyrimidine derivatives have been found to possess a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” can be analyzed using spectroscopic techniques such as IR and NMR. For instance, the IR spectrum may show peaks corresponding to NH2 and NH groups, CN, and CO . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” can be analyzed based on the functional groups present in the molecule. For instance, the presence of NH2 and NH groups, CN, and CO in the molecule suggests that it can undergo reactions such as addition, elimination, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” can be analyzed using spectroscopic techniques such as IR and NMR. The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
PP2 derivatives have garnered attention as fluorophores due to their tunable photophysical properties. These compounds exhibit simpler and greener synthetic methodologies compared to other fluorophores like BODIPY. Key features include:
- Photophysical Properties : PP2 derivatives show absorption and emission behaviors that can be tailored by introducing electron-donating groups (EDGs) at position 7 on the fused ring. These properties make them suitable for bioimaging and intracellular studies .
Solid-State Emitters
Certain PP2 derivatives, such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph), and 4e (4-MeOPh), exhibit good solid-state emission intensities (QYSS = 0.18 to 0.63). These compounds pave the way for designing efficient solid-state emitters .
Medicinal Chemistry and Drug Development
Pyrazolo[1,5-a]pyrimidines are a dominant motif in many drugs. For instance:
- Ocinaplon : An anxiolytic agent. PP2 derivatives may contribute to novel drug development due to their varied and significant biological activities .
Adenosine Receptor Antagonists
PP2 derivatives have been explored as adenosine receptor antagonists. Functionalization of these compounds allows the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic applications .
Materials Science and Optoelectronics
Fluorogenic heterocyclic compounds like PP2 contribute to organic light-emitting devices (OLEDs), bio-macromolecular interactions, and optoelectronic materials. Their solubility in green solvents and diverse synthetic access methodologies enhance their utility .
Direcciones Futuras
The future directions for research on “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” could include further exploration of its pharmacological properties and potential therapeutic applications. For instance, it could be investigated for its potential as a novel CDK2 inhibitor, given the pharmacological potential of the pyrazole moiety .
Mecanismo De Acción
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, are the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Mode of Action
The pyrazolo[1,5-a]pyrimidines class of compounds, to which this compound belongs, is known to have varied and significant biological activities . The interaction of these compounds with their targets often involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been highlighted for their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and pde10a inhibitors, and selective kinase inhibitors .
Result of Action
Pyrazolo[1,5-a]pyrimidines are known to have varied and significant biological activities .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-2-4-14(5-3-13)16-11-21-19-10-18(22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRGRUQCZPSJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)


![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)



![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)